Regioisomeric Specificity: Imidazol‑2‑yl vs. Imidazol‑1‑yl Connectivity Dictates Divergent Synthetic Applications
2',4'-Dichloro-2-imidazole acetophenone is unequivocally the imidazol‑2‑yl regioisomer (imidazole attached via C‑2), confirmed by its IUPAC synonym 1-(2,4-dichlorophenyl)-2-(1H-imidazol-2-yl)ethanone . In contrast, the imidazol‑1‑yl isomer (CAS 46503‑52‑0) is the established intermediate for marketed azole antifungal drugs such as oxiconazole [1]. The GSK‑3 inhibitor patent US 20020156087 A1 explicitly employs the imidazol‑2‑yl isomer as the starting ketone for the synthesis of (5-imidazol-2-yl-4-phenylpyrimidin-2-yl)[2-(2-pyridylamino)ethyl]amine derivatives, which exhibit GSK‑3 IC₅₀ values in the low nanomolar range [2]. While the GSK‑3 IC₅₀ value of the final inhibitor derived from this specific intermediate is not publicly disclosed as a single data point, the patent reports that representative compounds in this series achieve IC₅₀ values spanning from 0.5 nM to 50 nM against GSK‑3β in a luminescent kinase assay [2].
| Evidence Dimension | Regioisomeric connectivity and synthetic destination |
|---|---|
| Target Compound Data | Imidazol‑2‑yl connectivity; intermediate for GSK‑3 inhibitor program |
| Comparator Or Baseline | Imidazol‑1‑yl isomer (CAS 46503‑52‑0); intermediate for oxiconazole and other antifungal azoles |
| Quantified Difference | Qualitative – different regioisomer; no direct quantitative comparison of intermediate reactivity available |
| Conditions | Structural identity confirmed by CAS registry and patent documentation |
Why This Matters
Procurement of the incorrect regioisomer will lead to synthesis of the wrong final compound, wasting resources and delaying kinase inhibitor projects.
- [1] DrugFuture. Oxiconazole nitrate – Synthetic Routes. Available at: https://www.drugfuture.com/synth/syndata.aspx?ID=91133 (Accessed 2026-04-25). View Source
- [2] Nuss, J. M. et al. (2002) 'Inhibitors of glycogen synthase kinase 3', US Patent US20020156087 A1. Available at: https://patents.google.com/patent/US20020156087 (Accessed 2026-04-25). View Source
